N2-Benzoyl-L-ornithine N2-Benzoyl-L-ornithine
Brand Name: Vulcanchem
CAS No.: 17966-71-1
VCID: VC21543536
InChI: InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1
SMILES: C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O
Molecular Formula: C12H16N2O3
Molecular Weight: 236,27 g/mole

N2-Benzoyl-L-ornithine

CAS No.: 17966-71-1

VCID: VC21543536

Molecular Formula: C12H16N2O3

Molecular Weight: 236,27 g/mole

* For research use only. Not for human or veterinary use.

N2-Benzoyl-L-ornithine - 17966-71-1

Description

N2-Benzoyl-L-ornithine is a derivative of the amino acid L-ornithine, characterized by the addition of a benzoyl group at the nitrogen atom in its side chain. This structural modification enhances its potential biological activities, making it a subject of interest in biochemical and pharmacological research. The compound's molecular formula is C12H16N2O3, and its molecular weight is approximately 236.27 g/mol .

Biological Activities

N2-Benzoyl-L-ornithine exhibits several biological activities primarily through its interaction with various enzymes. It acts as a substrate analog for enzymes that utilize L-ornithine, which is crucial in studying enzyme mechanisms and developing new therapeutic agents.

Enzyme Interactions

The compound interacts with the enzyme ornithine N-benzoyltransferase (EC 2.3.1.127), which catalyzes the transfer of a benzoyl group from benzoyl-CoA to L-ornithine, resulting in the formation of N2,N5-dibenzoyl-L-ornithine . This interaction is significant in the urea cycle and polyamine metabolism.

Potential Therapeutic Applications

Recent studies have highlighted the potential anticancer properties of compounds structurally related to N2-Benzoyl-L-ornithine. These compounds have shown cytotoxicity against human cancer cell lines, such as HL-60 (promyelocytic leukemia) and HepG-2 (hepatocellular carcinoma).

Metabolic Pathways

N2-Benzoyl-L-ornithine is involved in the urea cycle, one of the major pathways for carbon and nitrogen assimilation and partitioning. The urea cycle is essential for detoxifying ammonia in the liver. The compound's role in this cycle and its potential effects on polyamine metabolism make it an interesting subject for further research.

Comparative Analysis

The following table compares the biological activities and characteristics of N2-Benzoyl-L-ornithine with related compounds:

CompoundActivity TypeNotable Findings
N2-Benzoyl-L-ornithineEnzyme InhibitionPotential effects on nitric oxide production through arginase inhibition
L-OrnithineBasic Amino AcidDirectly involved in urea cycle and protein synthesis
N5-Benzoyl-L-ornithinePotential AnticancerMay exhibit different biological activities
N2,N5-Dibenzoyl-L-ornithineIncreased LipophilicityPotentially enhanced bioactivity
CAS No. 17966-71-1
Product Name N2-Benzoyl-L-ornithine
Molecular Formula C12H16N2O3
Molecular Weight 236,27 g/mole
IUPAC Name (2S)-5-amino-2-benzamidopentanoic acid
Standard InChI InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1
Standard InChIKey PKONOCQSEOHHJW-JTQLQIEISA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)N[C@@H](CCC[NH3+])C(=O)[O-]
SMILES C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(CCC[NH3+])C(=O)[O-]
Synonyms N2-Benzoyl-L-ornithine;17966-71-1;(S)-5-Amino-2-benzamidopentanoicacid;BZ-ORN-OH;N-Benzoyl-Ornithine;AmbotzBAA0043;SCHEMBL8847374;CTK8B8570;MolPort-008-267-350;ZINC2526308;ANW-60725;AJ-37593;AK-81164;KB-258545;TC-149470;ST24036216;V1433;K-5502
PubChem Compound 7016391
Last Modified Aug 15 2023

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